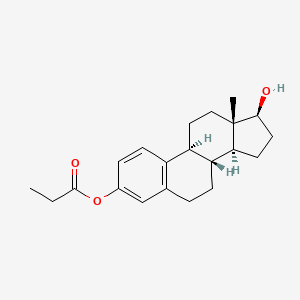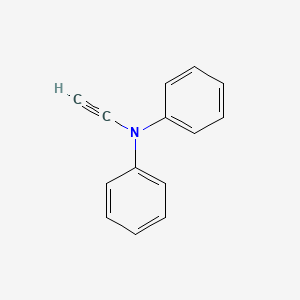
2-Methylnonanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylnonanal: is an organic compound with the molecular formula C10H20O . It is an aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon chain. The compound is known for its distinct odor and is often used in the fragrance industry. Its structure consists of a nonane chain with a methyl group attached to the second carbon and an aldehyde group at the terminal carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylnonanal can be synthesized through various methods. One common approach involves the oxidation of 2-methylnonanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically takes place under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 1-octene. This process involves the addition of a formyl group (CHO) to the double bond of 1-octene in the presence of a rhodium catalyst and carbon monoxide (CO) under high pressure and temperature. The resulting product is then hydrogenated to yield this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Methylnonanal can be oxidized to 2-methylnonanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-methylnonanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: 2-Methylnonanoic acid
Reduction: 2-Methylnonanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Methylnonanal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on microorganisms and its role in pheromone signaling in insects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: this compound is used in the fragrance industry due to its pleasant odor. It is also used in the production of flavoring agents and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 2-Methylnonanal depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, leading to a cascade of biochemical events. For example, in pheromone signaling, this compound may bind to olfactory receptors in insects, triggering a behavioral response. The exact molecular targets and pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Nonanal: Similar to 2-Methylnonanal but lacks the methyl group on the second carbon.
2-Methylundecanal: Similar structure but with a longer carbon chain.
2-Methylheptanal: Similar structure but with a shorter carbon chain.
Comparison: this compound is unique due to the presence of the methyl group on the second carbon, which can influence its reactivity and physical properties. Compared to nonanal, this compound may have different boiling points, solubility, and odor characteristics. The presence of the methyl group can also affect its interactions with biological targets, making it distinct in its applications and effects.
Properties
CAS No. |
24424-67-7 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-methylnonanal |
InChI |
InChI=1S/C10H20O/c1-3-4-5-6-7-8-10(2)9-11/h9-10H,3-8H2,1-2H3 |
InChI Key |
MNXNDLQGVDOJQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


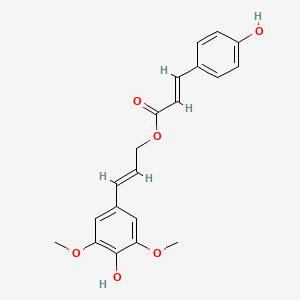
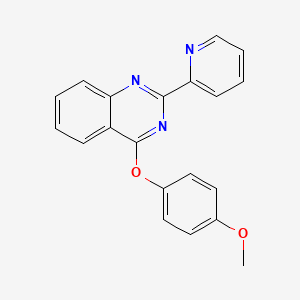
![[2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate](/img/structure/B14154814.png)
![2,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14154828.png)
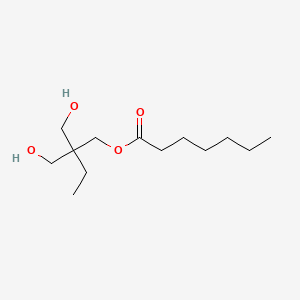
![2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14154843.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B14154857.png)

![3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B14154861.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14154865.png)
![6-[(E)-2-phenylethenyl]-9H-purine](/img/structure/B14154869.png)
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14154873.png)
